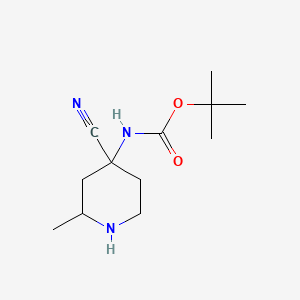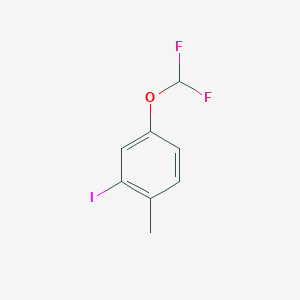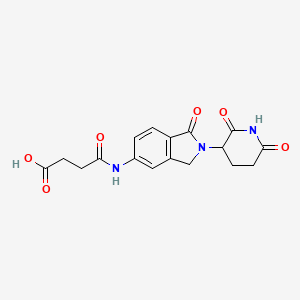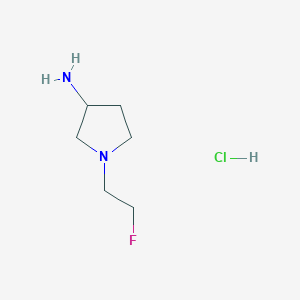
1-(2-Fluoroethyl)pyrrolidin-3-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Fluoroethyl)pyrrolidin-3-amine hydrochloride is a chemical compound with the molecular formula C6H13FN2·HCl It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and contains a fluoroethyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluoroethyl)pyrrolidin-3-amine hydrochloride typically involves the reaction of pyrrolidine with 2-fluoroethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. The resulting product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves large-scale reactors, precise temperature control, and efficient purification techniques to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(2-Fluoroethyl)pyrrolidin-3-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the fluoroethyl group to other functional groups.
Substitution: The fluoroethyl group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or other derivatives.
Scientific Research Applications
1-(2-Fluoroethyl)pyrrolidin-3-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Industry: It is used in the production of various chemicals and materials due to its unique properties.
Mechanism of Action
The mechanism of action of 1-(2-Fluoroethyl)pyrrolidin-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The fluoroethyl group can participate in hydrogen bonding and other interactions with target molecules, influencing their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(2-Fluoroethyl)pyrrolidin-3-amine: The non-hydrochloride form of the compound.
2-Fluoroethylamine: A simpler compound with similar functional groups.
Pyrrolidine: The parent compound without the fluoroethyl group.
Uniqueness
1-(2-Fluoroethyl)pyrrolidin-3-amine hydrochloride is unique due to the presence of both the fluoroethyl group and the pyrrolidine ring, which confer specific chemical properties and reactivity. This combination makes it valuable for various research applications and distinguishes it from other similar compounds.
Properties
Molecular Formula |
C6H14ClFN2 |
|---|---|
Molecular Weight |
168.64 g/mol |
IUPAC Name |
1-(2-fluoroethyl)pyrrolidin-3-amine;hydrochloride |
InChI |
InChI=1S/C6H13FN2.ClH/c7-2-4-9-3-1-6(8)5-9;/h6H,1-5,8H2;1H |
InChI Key |
VTNZCMORUZVUBX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1N)CCF.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


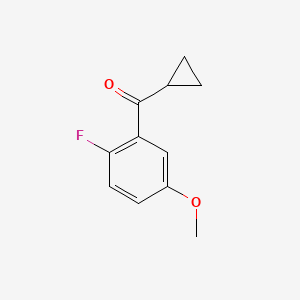
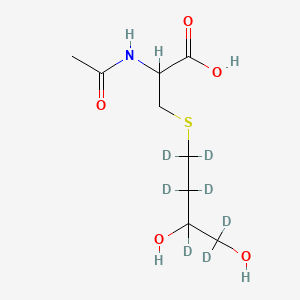
![2-[(4S)-4,5-Dihydro-4-phenyl-2-oxazolyl]-6-fluorophenol](/img/structure/B14776100.png)
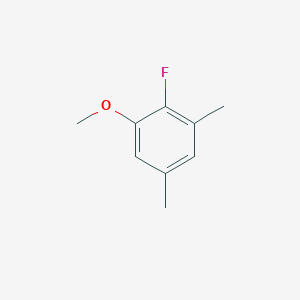
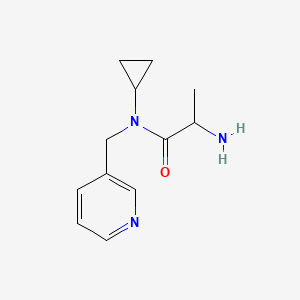
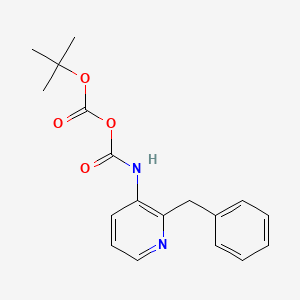
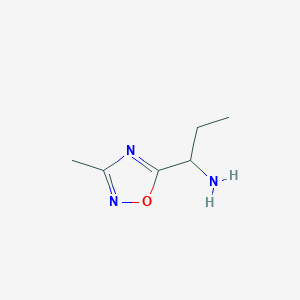
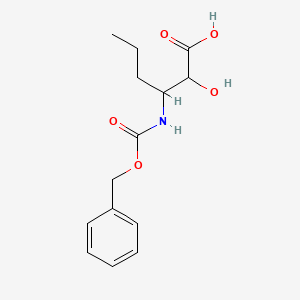
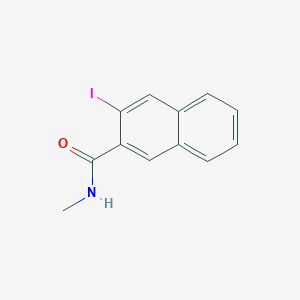
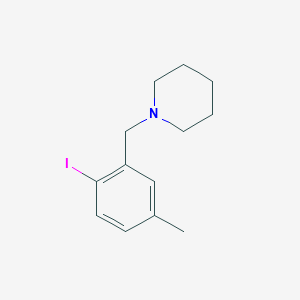
![N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]propanamide](/img/structure/B14776158.png)
